

Spectroscopic Profile of Methyl 3-methoxypropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-methoxypropionate**

Cat. No.: **B1294447**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-methoxypropionate**, a versatile organic compound used in various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for compound identification, quality control, and research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 3-methoxypropionate** ($C_5H_{10}O_3$, Molecular Weight: 118.13 g/mol).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.69	s	3H	-OCH ₃ (ester)
3.65	t	2H	-OCH ₂ -
3.34	s	3H	-OCH ₃ (ether)
2.57	t	2H	-CH ₂ -C=O

Note: Coupling constants were not explicitly available in the referenced spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
171.9	C=O (ester)
68.3	-OCH ₂ -
58.6	-OCH ₃ (ether)
51.6	-OCH ₃ (ester)
34.5	-CH ₂ -C=O

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
2980-2850	C-H stretch (alkane)
1740	C=O stretch (ester)
1200-1100	C-O stretch (ester and ether)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Putative Fragment Assignment
118	$[M]^+$ (Molecular Ion)
87	$[M - OCH_3]^+$
74	$[CH_2=C(OH)OCH_3]^+$ (McLafferty rearrangement)
59	$[COOCH_3]^+$
45	$[CH_2OCH_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **methyl 3-methoxypropionate** (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

- Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument.
- 1H NMR: The spectrum is acquired using a standard pulse sequence. Data is typically collected over a spectral width of 0-10 ppm.
- ^{13}C NMR: The spectrum is acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.

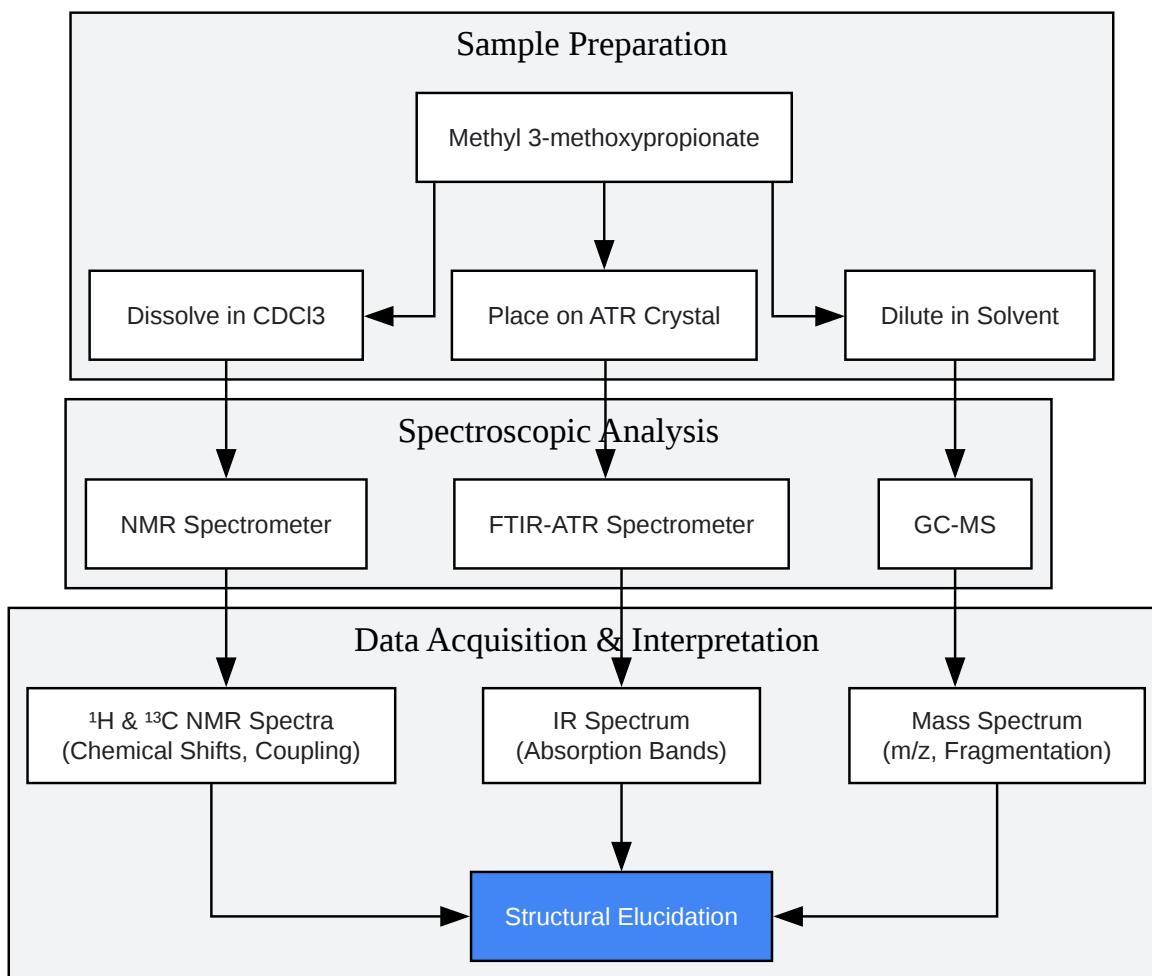
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: As **methyl 3-methoxypropionate** is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Data is typically acquired over the mid-infrared range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)


Sample Preparation: A dilute solution of **methyl 3-methoxypropionate** is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

Instrumentation and Method:

- Gas Chromatograph (GC): An aliquot of the prepared sample (typically 1 μL) is injected into the GC inlet. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components.
- Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmenting the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **methyl 3-methoxypropionate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-methoxypropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294447#methyl-3-methoxypropionate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com